molecular formula C9H12Cl2N2 B6272880 2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride CAS No. 2031260-83-8

2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride

Cat. No.: B6272880
CAS No.: 2031260-83-8
M. Wt: 219.1
InChI Key:
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Description

2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a pyrrolidinyl group at the 5-position. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction. Pyrrolidine is reacted with a suitable pyridine derivative under controlled conditions to form the desired pyrrolidinyl-substituted pyridine.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The pyrrolidinyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The chlorine atom at the 2-position can participate in hydrogen bonding or electrostatic interactions, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(pyrrolidin-2-yl)pyridine hydrochloride
  • 2-chloro-5-(pyrrolidin-4-yl)pyridine hydrochloride
  • 2-chloro-5-(piperidin-3-yl)pyridine hydrochloride

Uniqueness

2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride is unique due to the specific positioning of the pyrrolidinyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom at the 2-position also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

CAS No.

2031260-83-8

Molecular Formula

C9H12Cl2N2

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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